3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide (CAS Number: 921903-75-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C22H28N2O5S, with a molecular weight of 432.5 g/mol. The structure includes a benzenesulfonamide moiety and a tetrahydrobenzo[b][1,4]oxazepine core, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H28N2O5S |
Molecular Weight | 432.5 g/mol |
CAS Number | 921903-75-5 |
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. It was developed in the context of targeting Trypanosomatidae parasites, particularly Trypanosoma brucei, which causes sleeping sickness. The compound exhibited significant trypanocidal activity with IC50 values in the low micromolar range. In vitro assays demonstrated that it disrupts essential cellular processes in these parasites by inhibiting protein import into glycosomes .
Antibacterial and Antifungal Properties
In addition to its antiparasitic properties, the compound was evaluated for antibacterial and antifungal activities. Preliminary results indicated that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that modifications to the oxazepine ring could enhance its antimicrobial potency .
For example, derivatives of related compounds showed MIC values significantly lower than standard antibiotics like ampicillin and streptomycin. Specific compounds demonstrated MIC values as low as 0.004 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .
The mechanism underlying the biological activity of this compound appears to involve multiple pathways:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for parasite survival and proliferation.
- Disruption of Cellular Processes : It interferes with protein import processes in trypanosomes, leading to cell death.
- Binding Affinity : Studies using NMR and binding assays indicate a strong interaction with target proteins involved in cellular metabolism .
Case Studies
Several case studies have documented the efficacy of similar compounds derived from the tetrahydrobenzo[b][1,4]oxazepine scaffold:
- Study on Trypanosomiasis : A drug development campaign utilized structural biology and computer-aided drug design to optimize compounds targeting the PEX14−PEX5 interaction in T. brucei. The study revealed that derivatives based on this scaffold exhibited promising trypanocidal activity .
- Antimicrobial Testing : A comprehensive evaluation of various derivatives indicated that modifications to the 4-propoxy group significantly enhanced antimicrobial activity against various pathogens .
Properties
IUPAC Name |
3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-6-11-28-19-10-8-17(12-15(19)2)30(26,27)23-16-7-9-20-18(13-16)24(5)21(25)22(3,4)14-29-20/h7-10,12-13,23H,6,11,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZKPCLOXGQWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.